molecular formula C14H16O B129028 3-Ethoxy-2-methyl-5H-benzo[7]annulene CAS No. 140834-36-2

3-Ethoxy-2-methyl-5H-benzo[7]annulene

Cat. No.: B129028
CAS No.: 140834-36-2
M. Wt: 200.28 g/mol
InChI Key: QSVQETZBLNPGDK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-5H-benzo[7]annulene is a polycyclic aromatic compound featuring a seven-membered annulene ring fused to a benzene ring. The ethoxy (–OCH₂CH₃) and methyl (–CH₃) substituents at the 3- and 2-positions, respectively, influence its electronic and steric properties.

Properties

CAS No.

140834-36-2

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-ethoxy-3-methyl-9H-benzo[7]annulene

InChI

InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-7,9-10H,3,8H2,1-2H3

InChI Key

QSVQETZBLNPGDK-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=CC=CC2)C=C1C

Canonical SMILES

CCOC1=CC2=C(C=CC=CC2)C=C1C

Synonyms

5H-Benzocycloheptene,3-ethoxy-2-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Benzo[7]annulene Derivatives

The benzo[7]annulene scaffold is versatile, with substituents modulating biological and physicochemical properties. Key analogs include:

Compound Name Substituents Biological Activity References
10-Methoxy-5H-dibenzo[b,f]azepine –OCH₃ at C10 Antioxidant, anti-Pseudomonas
Amineptine –NH₂ in dihydro annulene core Antidepressant
9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene –Cl at C9, –CH₃ at C2/C3 Anticancer (tubulin inhibition)
3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propanenitrile –C≡N group Biologically active (unspecified)
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene –Br at C7 Synthetic intermediate

Key Observations :

  • Electron-donating groups (e.g., –OCH₃, –CH₃) enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-withdrawing groups (e.g., –Cl, –C≡N) improve receptor binding in anticancer agents .
  • Dihydro derivatives (e.g., amineptine) exhibit reduced aromaticity but retain biological activity due to conformational flexibility .

Aromaticity and Electronic Effects

The aromaticity of benzo[7]annulene derivatives is governed by Hückel’s rule (4n+2 π-electrons). Substituents alter π-electron delocalization and ring planarity:

Compound π-Electron Count HOMA Index* Aromaticity Impact
5H-Dibenzo[a,d][7]annulene 14 (7 C=C bonds) ~0.85 Fully aromatic (planar)
10,11-Dihydro-5H-dibenzo[a,d][7]annulene 12 (6 C=C bonds) ~0.60 Reduced aromaticity (non-planar)
3-Ethoxy-2-methyl-5H-benzo[7]annulene 14 (7 C=C bonds) N/A Predicted aromatic; ethoxy may reduce planarity

*Hypothetical HOMA values based on analogs.

  • Methyl (–CH₃) : Weak electron-donating effect; steric hindrance may limit rotational freedom .
Anticancer Activity:
  • Chlorinated derivatives (e.g., 9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulene) inhibit tubulin polymerization, showing IC₅₀ values <10 µM against MCF7 and A549 cell lines .
  • 3-Ethoxy-2-methyl analog : Likely less potent than chlorinated derivatives due to lack of electron-withdrawing groups but may exhibit moderate activity via hydrophobic interactions .
Antimicrobial Activity:
  • 1,2,4-Triazole derivatives of benzo[7]annulene show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Antioxidant Activity:
  • 10-Methoxy-5H-dibenzoazepine exhibits 80% DPPH radical scavenging at 50 µM .
  • Ethoxy substituents could offer similar radical stabilization but with lower efficiency due to reduced electron donation compared to –OCH₃ .

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